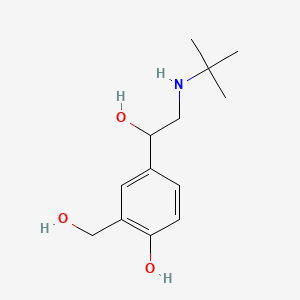
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE is an organic compound characterized by the presence of amino groups, a phenylthio group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE typically involves the reaction of hydrogen cyanide with thiophenol in the presence of a base. The reaction proceeds as follows:
- Hydrogen cyanide is added to thiophenol in the presence of a base such as sodium carbonate or triethylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,3-DIAMINOACRYLONITRILE: Similar structure but lacks the phenylthio group.
3,6-DIAMINO-2,5-PYRAZINEDICARBONITRILE: Contains a pyrazine ring and two nitrile groups.
Uniqueness: 2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
133940-69-9 |
|---|---|
Molekularformel |
C10H6F3NO3S |
Molekulargewicht |
0 |
Synonyme |
2,3-DIAMINO-3-(PHENYLTHIO)-2-PROPENENITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[3-methyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1178827.png)
![N-[3-methyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B1178829.png)
